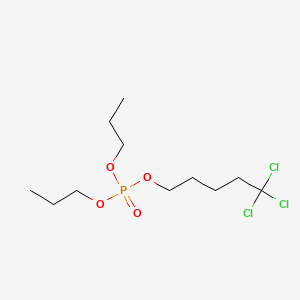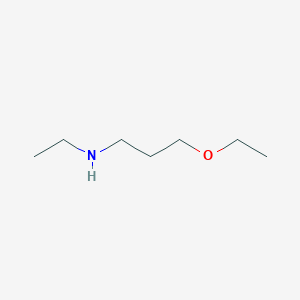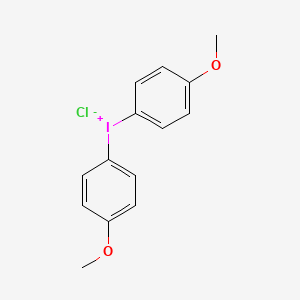
Bis(4-methoxyphenyl)iodanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)iodanium chloride: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as photoinitiators in polymerization reactions. The presence of the iodonium ion makes these compounds highly reactive, allowing them to participate in a variety of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodanium chloride can be synthesized through the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions and can be carried out in solvents like acetonitrile or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)iodanium chloride can undergo oxidation reactions, often facilitated by the presence of light or heat.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Reduction: It can be reduced to form the corresponding iodoarene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Various substituted aryl compounds.
Reduction: Formation of 4-methoxyiodobenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methoxyphenyl)iodanium chloride is widely used as a photoinitiator in the polymerization of acrylates and other monomers. It is also employed in the synthesis of complex organic molecules through various coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of oxidative stress on cells. Its ability to generate reactive oxygen species makes it a valuable tool in understanding cellular responses to oxidative damage.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and other polymer-based materials. Its role as a photoinitiator allows for efficient curing processes under UV light.
Wirkmechanismus
The mechanism of action of bis(4-methoxyphenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate polymerization reactions by forming free radicals. The iodonium ion acts as an electron acceptor, facilitating the transfer of electrons and the formation of reactive species.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methoxyphenyl)iodonium bromide
- Bis(4-methylphenyl)iodonium triflate
- Diphenyliodonium chloride
Comparison: Bis(4-methoxyphenyl)iodanium chloride is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. Compared to other iodonium salts, it may exhibit different photoinitiating properties and reactivity patterns, making it suitable for specific applications in polymerization and organic synthesis.
Eigenschaften
CAS-Nummer |
50619-99-3 |
|---|---|
Molekularformel |
C14H14ClIO2 |
Molekulargewicht |
376.61 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)iodanium;chloride |
InChI |
InChI=1S/C14H14IO2.ClH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
INONVDCAECLNMK-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
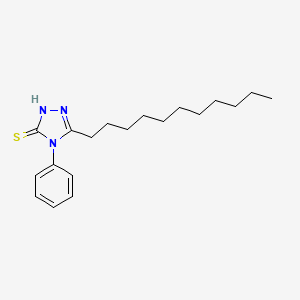
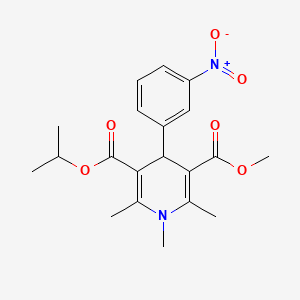
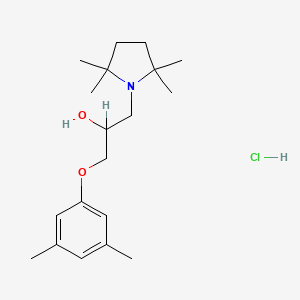
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
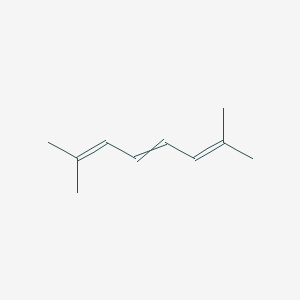
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
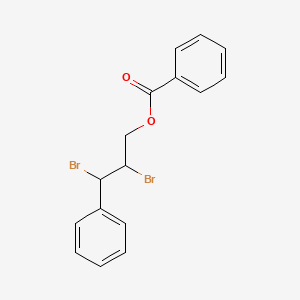
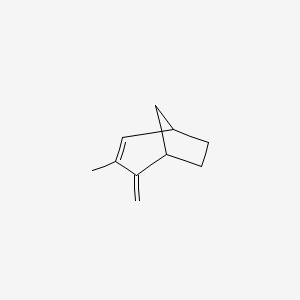

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
